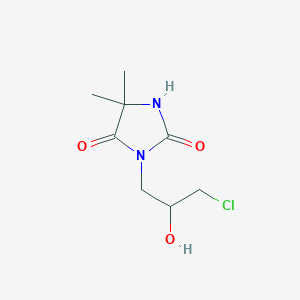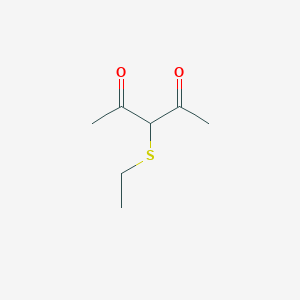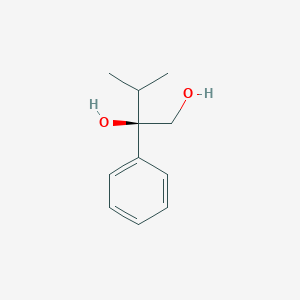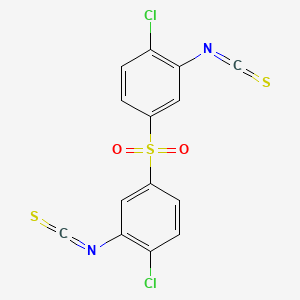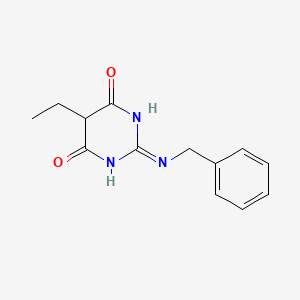
5-Benzoyl-5,6,7,8,9,10-hexahydrocyclohepta(b)-1,3-dioxolo(4,5-f)indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzoyl-5,6,7,8,9,10-hexahydrocyclohepta(b)-1,3-dioxolo(4,5-f)indole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-5,6,7,8,9,10-hexahydrocyclohepta(b)-1,3-dioxolo(4,5-f)indole typically involves multi-step organic reactions. Common starting materials may include indole derivatives and benzoyl chloride. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for yield and purity, often involving purification steps such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the ring structure, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-Benzoyl-5,6,7,8,9,10-hexahydrocyclohepta(b)-1,3-dioxolo(4,5-f)indole has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Benzoyl-5,6,7,8,9,10-hexahydrocyclohepta(b)-1,3-dioxolo(4,5-f)indole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
5-Benzoylindole: Shares the benzoyl and indole moieties but lacks the hexahydrocyclohepta and dioxolo groups.
5,6,7,8-Tetrahydroindole: Similar ring structure but with fewer hydrogenated carbons.
1,3-Dioxoloindole: Contains the dioxolo group but lacks the benzoyl and hexahydrocyclohepta groups.
Uniqueness
5-Benzoyl-5,6,7,8,9,10-hexahydrocyclohepta(b)-1,3-dioxolo(4,5-f)indole is unique due to its combination of benzoyl, hexahydrocyclohepta, and dioxolo groups. This unique structure may confer specific chemical reactivity and biological activity not seen in similar compounds.
Propiedades
Número CAS |
50332-35-9 |
|---|---|
Fórmula molecular |
C21H19NO3 |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
13,15-dioxa-9-azatetracyclo[8.7.0.02,8.012,16]heptadeca-1(17),2(8),10,12(16)-tetraen-3-yl(phenyl)methanone |
InChI |
InChI=1S/C21H19NO3/c23-21(13-6-2-1-3-7-13)14-8-4-5-9-16-20(14)15-10-18-19(25-12-24-18)11-17(15)22-16/h1-3,6-7,10-11,14,22H,4-5,8-9,12H2 |
Clave InChI |
JEUAOYYGKANFDL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C(C1)C(=O)C3=CC=CC=C3)C4=CC5=C(C=C4N2)OCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


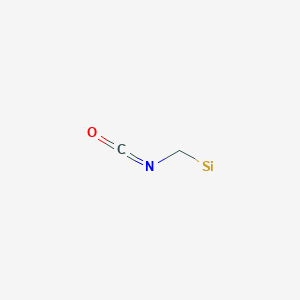
![N,N-Dimethyl-2-[4-(1-phenylethenyl)phenoxy]ethan-1-amine](/img/structure/B14668470.png)
![1,1',1''-{[(4-Nitrophenyl)methoxy]methanetriyl}tribenzene](/img/structure/B14668472.png)
![Pyridinium, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14668475.png)
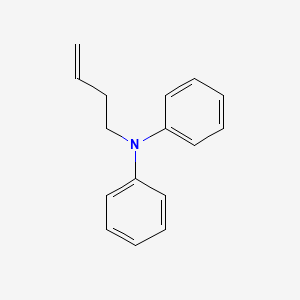
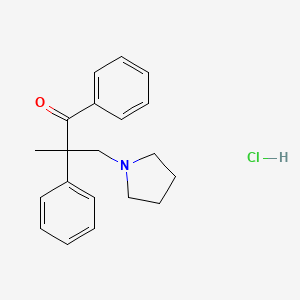
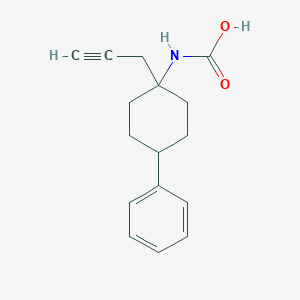

![2-{[3-(4-Hydroxyphenyl)acryloyl]oxy}butanedioic acid](/img/structure/B14668515.png)
